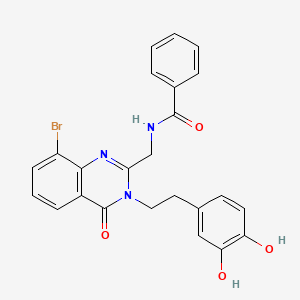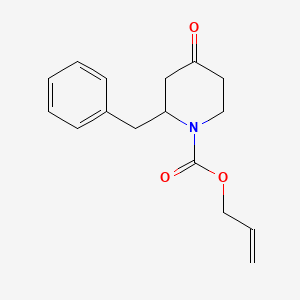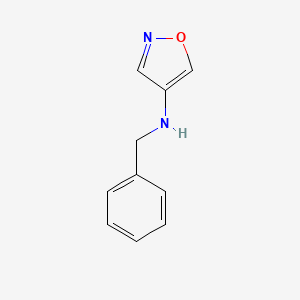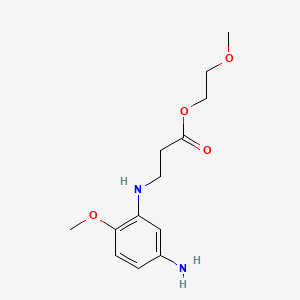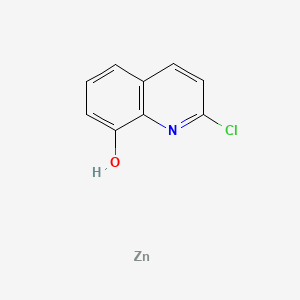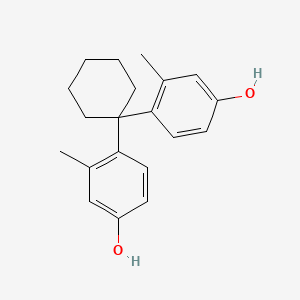
4,4'-Cyclohexylidenebis(3-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Cyclohexylidenebis(3-methylphenol) is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol. It is also known by its IUPAC name, 4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol. This compound is characterized by the presence of a cyclohexylidene group linking two 3-methylphenol units, making it a bisphenol derivative.
Preparation Methods
The synthesis of 4,4’-Cyclohexylidenebis(3-methylphenol) typically involves the condensation reaction of cyclohexanone with 3-methylphenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-Cyclohexylidenebis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce halogenated or nitrated phenols.
Scientific Research Applications
4,4’-Cyclohexylidenebis(3-methylphenol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications, such as antioxidant properties, is ongoing.
Industry: It is used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-Cyclohexylidenebis(3-methylphenol) involves its interaction with various molecular targets, primarily through its phenolic hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activity. The pathways involved may include enzyme inhibition, free radical scavenging, and interaction with cellular receptors.
Comparison with Similar Compounds
4,4’-Cyclohexylidenebis(3-methylphenol) can be compared to other bisphenol derivatives, such as:
Bisphenol A (BPA): Known for its use in plastics and resins, BPA has a similar structure but with two phenol groups linked by a propane bridge.
Bisphenol F (BPF): Another bisphenol derivative with a methylene bridge linking the phenol groups.
Bisphenol S (BPS): Contains a sulfone group linking the phenol units, offering different chemical properties.
The uniqueness of 4,4’-Cyclohexylidenebis(3-methylphenol) lies in its cyclohexylidene bridge, which imparts distinct physical and chemical properties compared to other bisphenols .
Properties
CAS No. |
88187-83-1 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(21)6-8-18(14)20(10-4-3-5-11-20)19-9-7-17(22)13-15(19)2/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 |
InChI Key |
HTRZACCZTFTAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(CCCCC2)C3=C(C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

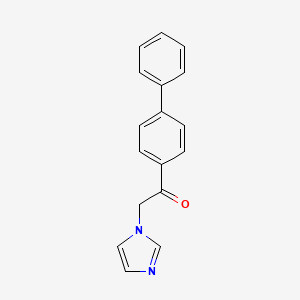
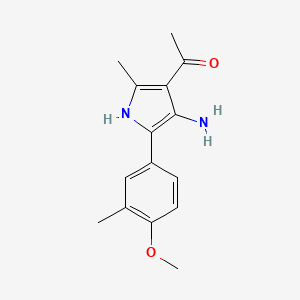

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)

